molecular formula C12H14N2O3 B10756070 [(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid

[(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid

Cat. No.: B10756070
M. Wt: 234.25 g/mol
InChI Key: CLWDLBDPVUWYEW-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid is an organic compound belonging to the class of 1,4-benzodiazepines . These compounds are characterized by a benzene ring fused to a 1,4-azepine ring. This compound is of interest due to its potential pharmacological properties and its structural similarity to other benzodiazepines, which are known for their sedative and anxiolytic effects.

Preparation Methods

The synthesis of [(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor.

    Reaction Conditions: The precursor undergoes a series of chemical reactions, including cyclization and acylation, under controlled conditions to form the desired compound.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

[(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

[(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

    Industry: The compound may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of [(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

[(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid can be compared with other benzodiazepines:

    Similar Compounds: Examples include diazepam, lorazepam, and alprazolam.

    Uniqueness: This compound is unique due to its specific structural features and potential pharmacological properties.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-[(2S)-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid

InChI

InChI=1S/C12H14N2O3/c1-14-7-8-4-2-3-5-9(8)13-10(12(14)17)6-11(15)16/h2-5,10,13H,6-7H2,1H3,(H,15,16)/t10-/m0/s1

InChI Key

CLWDLBDPVUWYEW-JTQLQIEISA-N

Isomeric SMILES

CN1CC2=CC=CC=C2N[C@H](C1=O)CC(=O)O

Canonical SMILES

CN1CC2=CC=CC=C2NC(C1=O)CC(=O)O

Origin of Product

United States

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